molecular formula C27H26N2O3S2 B2462442 2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide CAS No. 955858-00-1

2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide

Cat. No. B2462442
CAS RN: 955858-00-1
M. Wt: 490.64
InChI Key: ABVFPCYSDWISNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C27H26N2O3S2 and its molecular weight is 490.64. The purity is usually 95%.
BenchChem offers high-quality 2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound and its derivatives have been studied for their potential anticancer properties. Notably, similar thiazole derivatives have demonstrated selective cytotoxicity against human lung adenocarcinoma cells and mouse embryoblast cell lines, with certain derivatives showing high selectivity and significant apoptosis induction (Evren et al., 2019). Additionally, derivatives of this compound have shown considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Antimicrobial and Antioxidant Activities

Some derivatives have been synthesized and shown potent antimicrobial activity against bacteria and fungi, as well as very good antioxidant activity (Naraboli & Biradar, 2017).

Optoelectronic Properties

In the field of materials science, thiazole-based derivatives have been investigated for their optoelectronic properties. For example, thiazole-containing monomers were synthesized and their conducting polymers were found to exhibit notable optical band gaps and switching times, making them of interest in the development of optoelectronic devices (Camurlu & Guven, 2015).

Enzyme Inhibition

Thiazole derivatives have also been synthesized and evaluated for their Src kinase inhibitory activities, a crucial aspect in cancer treatment. Some derivatives demonstrated significant inhibition of cell proliferation in various carcinoma cell lines, making them valuable for further exploration as cancer therapeutics (Fallah-Tafti et al., 2011).

Anti-Inflammatory Activity

Certain derivatives have demonstrated significant anti-inflammatory activity, which suggests their potential use in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Photophysical Properties

The photophysical properties of amide hydrogen-bonded derivatives have been studied, revealing unique hydrogen bonding patterns and potential applications in molecular recognition and sensor design (Balijapalli et al., 2017).

properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-31-24-12-20(13-25(15-24)32-2)16-33-17-23-18-34-27(28-23)29-26(30)14-19-8-10-22(11-9-19)21-6-4-3-5-7-21/h3-13,15,18H,14,16-17H2,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVFPCYSDWISNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide

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